molecular formula C10H19NO2 B1665804 Atagabalin CAS No. 223445-75-8

Atagabalin

Cat. No.: B1665804
CAS No.: 223445-75-8
M. Wt: 185.26 g/mol
InChI Key: IUVMAUQEZFTTFB-YUMQZZPRSA-N
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Description

Atagabalin, also known as PD-0200390, is a drug developed by Pfizer. It is chemically related to gabapentin and binds to the alpha-2-delta subunit of voltage-gated calcium channels. This compound was initially developed as a treatment for insomnia but was discontinued following unsatisfactory trial results .

Preparation Methods

The synthesis of Atagabalin involves several steps. The process typically starts with the reaction of a compound containing a cyclopentane ring with an aminomethyl group. The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Atagabalin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Scientific Research Applications

Atagabalin has been used in scientific research to study its effects on the nervous system. It has been investigated for its potential use in treating insomnia, primary insomnia, and nonrestorative sleep. Additionally, this compound has been used in studies to understand its binding to the alpha-2-delta subunit of voltage-gated calcium channels and its effects on neurotransmitter release .

Mechanism of Action

Atagabalin exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels. This binding inhibits the release of excitatory neurotransmitters, leading to a reduction in neuronal excitability. The molecular targets involved include the alpha-2-delta subunit of voltage-gated calcium channels, which play a crucial role in the modulation of neurotransmitter release .

Comparison with Similar Compounds

Atagabalin is chemically related to other compounds such as gabapentin, pregabalin, and 4-methylpregabalin. These compounds also bind to the alpha-2-delta subunit of voltage-gated calcium channels and have similar mechanisms of action. this compound was specifically developed for the treatment of insomnia, whereas gabapentin and pregabalin are used for other indications such as neuropathic pain and epilepsy .

Similar Compounds

  • Gabapentin
  • Pregabalin
  • 4-Methylpregabalin

This compound’s uniqueness lies in its specific development for insomnia treatment, although it was discontinued due to unsatisfactory trial results .

Properties

IUPAC Name

2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7-3-10(6-11,4-8(7)2)5-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVMAUQEZFTTFB-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC1C)(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(C[C@@H]1C)(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944993
Record name Atagabalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223445-75-8
Record name ((3S,4S)-1-Aminomethyl-3,4-dimethylcyclopentyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223445-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atagabalin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223445758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atagabalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atagabalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATAGABALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT7957Q2FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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